molecular formula C16H12BrClN4O3S B3436524 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B3436524
M. Wt: 455.7 g/mol
InChI Key: ANSVKZLMMGXSOG-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a thiazole ring, an amino group, an oxoethyl group, a chloro-methyl-pyrazole group, and a carboxylate group .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group or ring structure. The exact synthesis process could vary depending on the starting materials and the specific conditions used. The synthesis of similar compounds has been reported in the literature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the types and numbers of atoms in the molecule, as well as their connectivity . IR spectroscopy can provide information about the types of bonds present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with acids or bases, the bromophenyl group could undergo electrophilic aromatic substitution, and the carboxylate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar groups in the molecule, its melting and boiling points would be influenced by the types and strengths of the intermolecular forces present, and its reactivity would be determined by the types of functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also pose health hazards if ingested, inhaled, or comes into contact with the skin .

Future Directions

The future directions for research on this compound could include further studies to better understand its physical and chemical properties, to optimize its synthesis, to explore its potential uses, and to assess its safety and environmental impact .

properties

IUPAC Name

[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O3S/c1-22-6-11(18)14(21-22)15(24)25-7-13(23)20-16-19-12(8-26-16)9-2-4-10(17)5-3-9/h2-6,8H,7H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSVKZLMMGXSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

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